

Technical Whitepaper: Physicochemical Profiling of 6-Chloro-2-ethoxynicotinaldehyde

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Compound of Interest

Compound Name: 6-Chloro-2-ethoxynicotinaldehyde

Cat. No.: B13921146

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Executive Summary

6-Chloro-2-ethoxynicotinaldehyde (CAS: 1884246-82-5) is a highly functionalized pyridine scaffold utilized primarily as a building block in the synthesis of kinase inhibitors and heterocyclic pharmaceutical ingredients. Characterized by its orthogonal reactivity—combining an electrophilic aldehyde, a nucleophilic-labile chlorine, and a directing ethoxy group—it serves as a critical junction point for divergent synthesis. This guide provides a comprehensive analysis of its physical properties, synthetic routes, and handling protocols to ensure reproducibility in medicinal chemistry workflows.

Molecular Identity & Structural Analysis[1]

Parameter	Data
IUPAC Name	6-Chloro-2-ethoxypyridine-3-carbaldehyde
Common Name	6-Chloro-2-ethoxynicotinaldehyde
CAS Registry Number	1884246-82-5
Molecular Formula	C ₈ H ₈ ClNO ₂
Molecular Weight	185.61 g/mol
SMILES	<chem>CCOc1nc(Cl)ccc1C=O</chem>
InChI Key	Derived from structure (Analogous to Methoxy variant: AVBARORPQMEWPR)

Structural Features[1][2][3][4][5][6][7][8]

- **Pyridine Core:** Electron-deficient aromatic ring, susceptible to nucleophilic attack at C6.
- **C3-Aldehyde:** Highly reactive electrophile for reductive aminations, Wittig reactions, or cyclizations.
- **C2-Ethoxy Group:** Acts as an electron-donating group (EDG) via resonance, modulating the pKa of the pyridine nitrogen and directing lithiation to the C3 position during synthesis.
- **C6-Chlorine:** A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or displacement.

Thermodynamic & Physical Constants

Note: Experimental values for the specific ethoxy-analog are proprietary in many contexts. Values below utilize the structurally homologous 6-Chloro-2-methoxynicotinaldehyde (CAS 95652-81-6) as a validated baseline, with predictive adjustments for the ethoxy chain.

Property	Value / Range	Source / Note
Physical State	Solid (Crystalline powder)	Standard for nicotinaldehydes
Appearance	Off-white to pale yellow	Impurities (oxidation) darken color
Melting Point	70–75 °C (Predicted)	Slightly lower than Methoxy analog (78–81 °C) due to flexible ethyl chain disrupting crystal packing.
Boiling Point	260–270 °C (at 760 mmHg)	Predicted based on MW and polarity
Density	1.28 ± 0.1 g/cm ³	Predicted
Flash Point	>110 °C	Non-volatile solid
pKa (Conj. Acid)	~ -1.5 to -2.0	Pyridine N is weakly basic due to Cl electron withdrawal

Solubility Profile

- High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF, THF.
- Moderate Solubility: Ethanol, Methanol (may form hemiacetals upon prolonged standing).
- Insolubility: Water, Hexanes (sparingly soluble).

Synthetic Utility & Manufacturing[8][9]

The synthesis of **6-Chloro-2-ethoxynicotinaldehyde** is non-trivial due to the need for regioselectivity. The most robust industrial route avoids direct chlorination of the aldehyde and instead utilizes a directed lithiation strategy.

Core Synthesis Protocol (Directed Lithiation)

Reference: WO2016034673A1 [1]

- Starting Material: 2-Chloro-6-ethoxypyridine.[1][2]

- Reagents: tert-Butyllithium (t-BuLi), DMF.
- Solvent: Anhydrous THF.
- Conditions: Cryogenic (-78 °C).

Mechanism: The ethoxy group at C2 acts as a Directed Metalation Group (DMG), guiding the lithium base to deprotonate the C3 position (ortho-lithiation). The resulting lithiated species is trapped with DMF to form the aldehyde.



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Figure 1: Industrial synthesis workflow via directed ortho-lithiation.

Characterization & Quality Control

Trustworthy identification relies on NMR and HPLC. The aldehyde proton is the diagnostic signal.

Nuclear Magnetic Resonance (NMR)[11]

- ¹H NMR (400 MHz, CDCl₃):
 - 10.2–10.4 ppm (s, 1H): Aldehyde (-CHO). Distinctive downfield shift.
 - 8.0–8.1 ppm (d, 1H): C4-H. Doublet due to coupling with C5-H.
 - 7.0–7.1 ppm (d, 1H): C5-H. Upfield relative to C4 due to proximity to Cl and resonance from OEt.
 - 4.4–4.5 ppm (q, 2H): -OCH₂-.
- Quartet characteristic of ethoxy.

- 1.4–1.5 ppm (t, 3H): -CH

. Triplet.

Mass Spectrometry (LC-MS)

- Ionization Mode: ESI+

- Observed Mass:

(for

Cl) and

(for

Cl).

- Pattern: Distinctive 3:1 chlorine isotope pattern.

Handling, Stability & Safety (SDS Summary)

Every protocol involving this compound must account for the reactivity of the aldehyde group.

Stability Hazards

- Oxidation: The aldehyde is prone to air oxidation to 6-chloro-2-ethoxynicotinic acid upon prolonged exposure to air.
 - Mitigation: Store under Nitrogen or Argon atmosphere.
- Cannizzaro Reaction: In strong base, may disproportionate to the alcohol and acid.
- Schiff Base Formation: Reacts rapidly with primary amines; avoid amine contamination in storage containers.

Storage Protocols

- Temperature: 2–8 °C (Refrigerate).
- Container: Amber glass vial (light sensitive) with Teflon-lined cap.

- Shelf Life: 12–24 months if stored properly under inert gas.

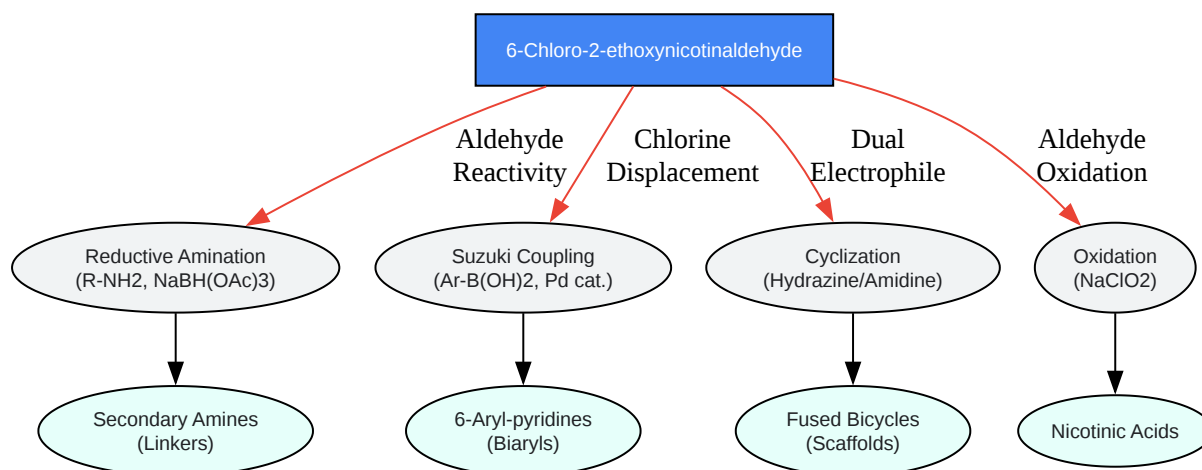
Safety (GHS Classification)[8]

- Signal Word: Warning
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]
- PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Applications in Drug Discovery[3]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

- Kinase Inhibitors: The pyridine nitrogen and aldehyde-derived heterocycles often mimic ATP binding motifs.
- Bicyclic Heterocycles: Condensation with hydrazines or amidines yields pyrazolopyridines or pyrido[2,3-d]pyrimidines.



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Figure 2: Divergent reactivity profile for medicinal chemistry applications.

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